6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one
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Overview
Description
6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one is a heterocyclic compound that features a benzothiazole moiety fused to a dihydropyridinone ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one typically involves the condensation of benzothiazole derivatives with appropriate dihydropyridinone precursors. One common method involves the reaction of 2-aminobenzothiazole with benzylideneacetone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or dihydropyridinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: N-oxides, sulfoxides
Reduction: Dihydro or tetrahydro derivatives
Substitution: Functionalized benzothiazole or dihydropyridinone derivatives
Scientific Research Applications
6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,6-diamino-5-(1,3-benzothiazol-2-yl)pyrimidine: Shares the benzothiazole moiety but has a pyrimidine ring instead of a dihydropyridinone ring.
1,3-benzothiazol-2-yl derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one is unique due to its specific combination of benzothiazole and dihydropyridinone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c20-18-17(19-21-14-8-4-5-9-16(14)24-19)15(23)10-11-22(18)12-13-6-2-1-3-7-13/h1-9H,10-12,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDPJLOAGWNIDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=C(C1=O)C2=NC3=CC=CC=C3S2)N)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=C(C1=O)C2=NC3=CC=CC=C3S2)N)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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